molecular formula C8H13NO2 B12451583 3-Amino-3-cyclopropyl-acrylic acid ethyl ester

3-Amino-3-cyclopropyl-acrylic acid ethyl ester

Katalognummer: B12451583
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: SJAOFPHBAYOIAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-cyclopropyl-acrylic acid ethyl ester: is an organic compound with the molecular formula C8H13NO2 It is a derivative of acrylic acid, featuring an amino group and a cyclopropyl group attached to the acrylic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-cyclopropyl-acrylic acid ethyl ester typically involves the following steps:

    Amination: The addition of an amino group to the cyclopropylated intermediate.

    Esterification: The final step involves esterifying the acrylic acid derivative to obtain the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification: Employing techniques such as distillation or recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-cyclopropyl-acrylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and ester groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Including halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Amino-3-cyclopropyl-acrylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-Amino-3-cyclopropyl-acrylic acid ethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in specific biochemical pathways, potentially leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-3-cyclopropyl-propionic acid ethyl ester
  • 3-Amino-3-cyclopropyl-butyric acid ethyl ester
  • 3-Amino-3-cyclopropyl-valeric acid ethyl ester

Uniqueness

3-Amino-3-cyclopropyl-acrylic acid ethyl ester is unique due to its specific combination of an amino group, a cyclopropyl group, and an acrylic acid ester. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

ethyl 3-amino-3-cyclopropylprop-2-enoate

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)5-7(9)6-3-4-6/h5-6H,2-4,9H2,1H3

InChI-Schlüssel

SJAOFPHBAYOIAX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=C(C1CC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.